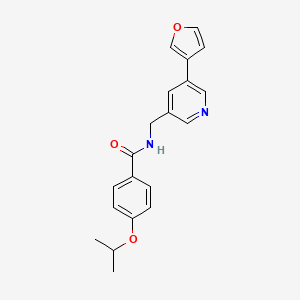

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-isopropoxybenzamide

Description

Properties

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-14(2)25-19-5-3-16(4-6-19)20(23)22-11-15-9-18(12-21-10-15)17-7-8-24-13-17/h3-10,12-14H,11H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMJYFKCGRDNPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-isopropoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the benzamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyridine ring can be reduced to piperidine derivatives.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridine ring may produce piperidine derivatives.

Scientific Research Applications

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-isopropoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-isopropoxybenzamide with compounds from and :

Key Observations:

- Heterocyclic Diversity: The target compound uses furan and pyridine, whereas analogs like 4d () feature thiazole rings, and Example 53 () incorporates pyrazolopyrimidine and chromenone systems. These differences influence solubility and target binding .

- Thermal Stability : The higher melting point of Example 53 (175–178°C) suggests greater crystalline stability compared to the target compound (data unavailable), likely due to its extended aromatic system and hydrogen-bonding motifs .

Structure-Activity Relationship (SAR) Insights

While bioactivity data for the target compound is lacking, SAR trends from analogs suggest:

- Heterocyclic Core : Thiazole-based compounds (e.g., 4d ) often exhibit kinase inhibitory activity, while pyrazolopyrimidine systems (e.g., Example 53 ) are common in anticancer agents . The furan-pyridine hybrid in the target may offer unique selectivity due to its electron-rich aromatic system.

- Substituent Impact: Bulky groups like isopropoxy or morpholinomethyl may enhance membrane permeability but reduce aqueous solubility, a trade-off critical for drug development .

Biological Activity

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-isopropoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Formula: CHNO

Molecular Weight: 298.34 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation in vitro and in vivo.

- Antimicrobial Properties : Studies indicate effectiveness against certain bacterial strains.

- Enzyme Inhibition : It acts as an inhibitor for specific kinases involved in cancer progression.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

- Kinase Inhibition : It inhibits pathways that are crucial for tumor growth and survival.

- Receptor Modulation : The compound may modulate receptor activity related to cell signaling pathways.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 15.0 |

| HeLa (Cervical) | 10.0 |

Antimicrobial Properties

In another study focused on antimicrobial efficacy, the compound was tested against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

These findings suggest a moderate antimicrobial effect, indicating potential for further development as an antibiotic agent.

Enzyme Inhibition Studies

Research on enzyme inhibition revealed that this compound effectively inhibited PDK1 (3-phosphoinositide-dependent protein kinase 1), a key player in cancer signaling pathways. The inhibition constant (Ki) was determined to be approximately 50 nM, highlighting its potency as a therapeutic candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.